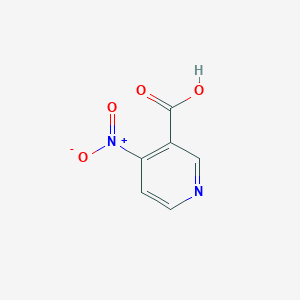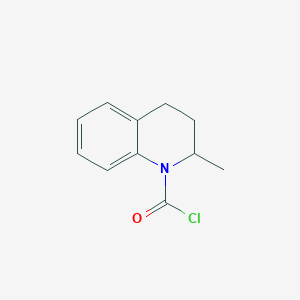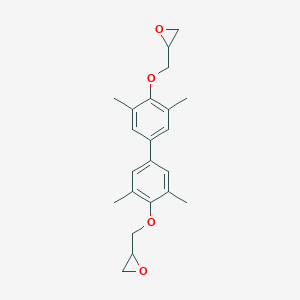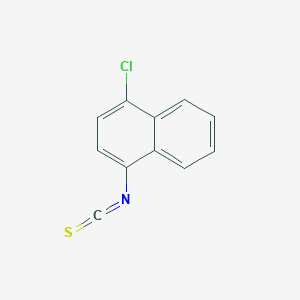![molecular formula C26H28FNO B033839 N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine CAS No. 110465-94-6](/img/structure/B33839.png)
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine, commonly known as EFV, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV infection. EFV has been shown to be highly effective in suppressing viral replication and reducing the viral load in patients with HIV.
Mécanisme D'action
EFV works by inhibiting the activity of the reverse transcriptase enzyme, which is essential for the replication of the HIV virus. By inhibiting the reverse transcriptase enzyme, EFV prevents the virus from replicating and reduces the viral load in the patient.
Effets Biochimiques Et Physiologiques
EFV has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain cytokines, such as interleukin-2 and interferon-gamma, which are important in the immune response to viral infections. EFV has also been shown to have an effect on the lipid metabolism of patients, with some studies reporting an increase in serum cholesterol and triglyceride levels in patients taking EFV.
Avantages Et Limitations Des Expériences En Laboratoire
EFV has a number of advantages for lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. EFV has also been extensively studied for its efficacy in the treatment of HIV infection, making it a well-characterized compound for use in lab experiments. However, EFV also has some limitations for lab experiments. It has been shown to have a number of side effects in patients, which may limit its use in certain experiments. Additionally, EFV may not be effective against all strains of HIV, which may limit its use in certain studies.
Orientations Futures
There are a number of future directions for research on EFV. One area of research is the development of new N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines with improved efficacy and reduced side effects. Another area of research is the investigation of the potential use of EFV in the treatment of other viral infections, such as hepatitis B and C. Additionally, there is ongoing research on the mechanisms of resistance to EFV and other N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamines, which may lead to the development of new treatment strategies for HIV infection.
Méthodes De Synthèse
EFV is synthesized using a multi-step process that involves the reaction of 4-(4-fluorophenyl)-2-butanone with ethylamine to form 4-(4-fluorophenyl)-2-butenenitrile. The nitrile is then reduced to the corresponding amine, which is further reacted with 4-(2-bromoethoxy)phenol to form EFV.
Applications De Recherche Scientifique
EFV has been extensively studied for its efficacy in the treatment of HIV infection. It has been shown to be highly effective in reducing viral load and increasing CD4 cell counts in patients with HIV. EFV is also being investigated for its potential use in the treatment of other viral infections, such as hepatitis B and C.
Propriétés
Numéro CAS |
110465-94-6 |
|---|---|
Nom du produit |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
Formule moléculaire |
C26H28FNO |
Poids moléculaire |
389.5 g/mol |
Nom IUPAC |
N,N-diethyl-2-[4-[(Z)-1-(4-fluorophenyl)-2-phenylethenyl]phenoxy]ethanamine |
InChI |
InChI=1S/C26H28FNO/c1-3-28(4-2)18-19-29-25-16-12-23(13-17-25)26(20-21-8-6-5-7-9-21)22-10-14-24(27)15-11-22/h5-17,20H,3-4,18-19H2,1-2H3/b26-20+ |
Clé InChI |
NFQSXHWEYRYXTD-LHLOQNFPSA-N |
SMILES isomérique |
CCN(CC)CCOC1=CC=C(C=C1)/C(=C/C2=CC=CC=C2)/C3=CC=C(C=C3)F |
SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
SMILES canonique |
CCN(CC)CCOC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)F |
Synonymes |
1-(4-fluorophenyl)-1-(4-(2-N,N-diethylamino)ethoxy)phenyl-2-phenylethylene 1-FDEPCP fluoro-clomiphene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[(2S,4aS,6aR,6aS,6bR,8aR,12aR,14bR)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B33756.png)
![ethyl (E)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B33758.png)
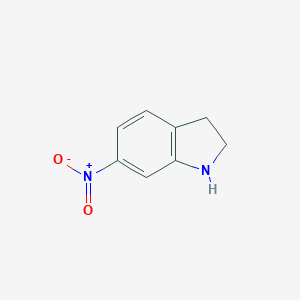

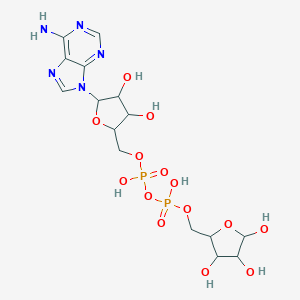
![N-[(Z)-2-(2,5-dihydroxyphenyl)ethenyl]formamide](/img/structure/B33767.png)
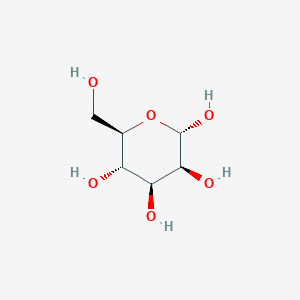
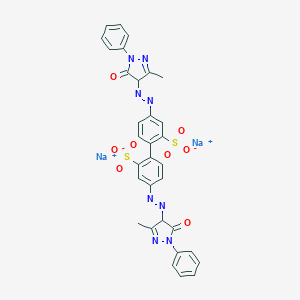
![2-Propenoic acid, 2-methyl-, 7-oxabicyclo[4.1.0]hept-3-ylmethyl ester](/img/structure/B33774.png)
![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazol-2-amine](/img/structure/B33777.png)
